2-amino-3-(3-methoxybenzoyl)-N-(3-methylphenyl)indolizine-1-carboxamide
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Overview
Description
2-amino-3-(3-methoxybenzoyl)-N-(3-methylphenyl)indolizine-1-carboxamide is a complex organic compound that belongs to the indolizine family Indolizines are heterocyclic compounds known for their diverse biological activities and potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(3-methoxybenzoyl)-N-(3-methylphenyl)indolizine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indolizine Core: This can be achieved through cyclization reactions involving suitable precursors such as pyrroles and aldehydes.
Introduction of the Amino Group: Amination reactions using reagents like ammonia or amines.
Attachment of the Methoxybenzoyl Group: This step may involve acylation reactions using methoxybenzoic acid derivatives.
Formation of the Carboxamide Group: This can be done through amidation reactions using carboxylic acids and amines.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of catalysts to enhance reaction rates.
Temperature and Pressure Control: Precise control of reaction conditions to ensure optimal product formation.
Purification Techniques: Methods such as crystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-amino-3-(3-methoxybenzoyl)-N-(3-methylphenyl)indolizine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carboxamide group may yield amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Exploration of its therapeutic potential, such as anti-inflammatory or anticancer properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-amino-3-(3-methoxybenzoyl)-N-(3-methylphenyl)indolizine-1-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes: Inhibition or activation of enzyme activity.
Interaction with Receptors: Modulation of receptor signaling pathways.
Influence on Cellular Processes: Affecting cell proliferation, apoptosis, or other cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-amino-3-(3-methoxybenzoyl)indolizine-1-carboxamide: Lacks the N-(3-methylphenyl) group.
3-(3-methoxybenzoyl)-N-(3-methylphenyl)indolizine-1-carboxamide: Lacks the amino group.
2-amino-3-(3-methoxybenzoyl)-N-phenylindolizine-1-carboxamide: Lacks the methyl group on the phenyl ring.
Uniqueness
The presence of the amino group, methoxybenzoyl group, and N-(3-methylphenyl) group in 2-amino-3-(3-methoxybenzoyl)-N-(3-methylphenyl)indolizine-1-carboxamide may confer unique chemical properties and biological activities compared to similar compounds. These structural differences can influence the compound’s reactivity, solubility, and interaction with biological targets.
Properties
IUPAC Name |
2-amino-3-(3-methoxybenzoyl)-N-(3-methylphenyl)indolizine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3/c1-15-7-5-9-17(13-15)26-24(29)20-19-11-3-4-12-27(19)22(21(20)25)23(28)16-8-6-10-18(14-16)30-2/h3-14H,25H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQIRLRXYRSLOSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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